
BMS-587101
Vue d'ensemble
Description
- BMS-587101 est un antagoniste puissant et actif par voie orale de l'antigène 1 associé à la fonction des leucocytes (LFA-1).
- LFA-1 joue un rôle crucial dans les réponses immunitaires en médiatisant l'adhésion et la signalisation cellulaires.
- This compound a des effets anti-inflammatoires et a été étudié pour son potentiel dans la recherche sur la polyarthrite rhumatoïde .
Méthodes De Préparation
- Voies de synthèse : Les voies de synthèse spécifiques pour BMS-587101 sont propriétaires, mais il est synthétisé chimiquement.
- Conditions réactionnelles : Les détails concernant les conditions réactionnelles (telles que la température, les solvants et les catalyseurs) ne sont pas disponibles publiquement.
- Production industrielle : Les informations sur les méthodes de production industrielle à grande échelle sont limitées.
Analyse Des Réactions Chimiques
- BMS-587101 subit diverses réactions, notamment l'oxydation, la réduction et la substitution.
- Réactifs courants : Ceux-ci peuvent inclure des agents oxydants (par exemple, des peroxydes), des agents réducteurs (par exemple, des hydrures) et des nucléophiles (par exemple, des amines).
- Produits principaux : Les produits spécifiques formés dépendent des conditions réactionnelles et des matières premières.
Applications de la recherche scientifique
- Chimie : this compound sert d'outil précieux pour étudier les interactions de LFA-1 et les réponses immunitaires.
- Biologie : Les chercheurs explorent son impact sur l'adhésion, la migration et l'inflammation cellulaires.
- Médecine : Les recherches se concentrent sur ses applications thérapeutiques potentielles, en particulier dans les maladies auto-immunes.
- Industrie : this compound peut trouver une application dans le développement de médicaments et l'immunomodulation.
Mécanisme d'action
- This compound inhibe la prolifération et l'adhésion des cellules T médiées par LFA-1.
- Cibles moléculaires : Récepteurs LFA-1 sur les cellules immunitaires.
- Voies : Il module les réponses immunitaires en interférant avec les interactions cellule-cellule.
Applications De Recherche Scientifique
Introduction to BMS-587101
This compound is a small-molecule antagonist targeting the LFA-1 (αLβ2 integrin) pathway, primarily involved in immune responses and inflammation. This compound has garnered attention for its potential applications in treating autoimmune diseases, particularly rheumatoid arthritis, by inhibiting leukocyte adhesion and migration. The following sections detail its scientific research applications, supported by comprehensive data tables and case studies.
Rheumatoid Arthritis
Clinical Studies : this compound has shown significant efficacy in preclinical models of rheumatoid arthritis. In studies involving collagen-induced arthritis (CIA) and antibody-induced arthritis (AIA), oral administration of this compound resulted in improved clinical scores and substantial reductions in pro-inflammatory cytokines within the joints .
Table 1: Efficacy of this compound in Arthritis Models
Model Type | Dose (mg/kg) | Clinical Score Improvement | Cytokine Level Reduction |
---|---|---|---|
Collagen-Induced | ≥65 | Significant | High |
Antibody-Induced | ≥65 | Comparable to Ab treatment | Significant |
Psoriasis
This compound was also investigated for topical use in psoriasis treatment. However, development was halted due to observed hepatotoxicity during trials . Despite this setback, the compound's mechanism suggests potential benefits in reducing inflammation associated with skin conditions.
Cancer Immunotherapy
Recent research indicates that this compound may enhance the efficacy of cancer immunotherapies by modulating T cell responses within the tumor microenvironment. By reducing T cell exhaustion and promoting effective immune interactions, it holds promise as an adjunct therapy in oncology .
Case Study 1: Rheumatoid Arthritis Model
In a controlled study using CIA mice, this compound was administered at varying doses. The results demonstrated a marked reduction in joint inflammation and bone destruction compared to vehicle controls. Histopathological assessments revealed significantly improved bone density markers in treated groups.
Case Study 2: Cancer Immunotherapy Enhancement
In a study exploring the effects of this compound on tumor-infiltrating lymphocytes (TILs), researchers found that treatment improved TIL function and enhanced their ability to target cancer cells. This suggests a dual role for this compound in both reducing autoimmune pathology and enhancing anti-tumor immunity .
Mécanisme D'action
- BMS-587101 inhibits LFA-1-mediated T-cell proliferation and adhesion.
- Molecular targets: LFA-1 receptors on immune cells.
- Pathways: It modulates immune responses by interfering with cell-cell interactions.
Comparaison Avec Des Composés Similaires
- L'unicité de BMS-587101 réside dans son antagonisme spécifique de LFA-1.
- Composés similaires : Bien que je n'aie pas de liste exhaustive, d'autres inhibiteurs de LFA-1 existent dans les milieux de recherche et cliniques.
Activité Biologique
BMS-587101 is a small-molecule antagonist targeting the leukocyte function-associated antigen-1 (LFA-1), a critical integrin involved in immune cell adhesion and signaling. This compound has been investigated for its potential therapeutic applications in various inflammatory and autoimmune conditions, particularly rheumatoid arthritis (RA) and psoriasis. The following sections detail the biological activity, mechanisms of action, and relevant case studies associated with this compound.
This compound functions by inhibiting the interaction between LFA-1 and its counterligand, intercellular adhesion molecule-1 (ICAM-1). This blockade reduces leukocyte adhesion to endothelial cells, thereby diminishing inflammatory responses. The compound has demonstrated efficacy in preclinical models by:
- Inhibiting T Cell Adhesion : this compound effectively inhibits LFA-1-mediated adhesion of human T cells to human umbilical vein endothelial cells (HUVEC) and mouse T cells to mouse brain microvascular endothelial cells (b.END3) with significant potency .
- Reducing Cytokine Production : It decreases Th1 cytokine production in response to specific T cell activators, such as staphylococcal enterotoxin B (SEB), indicating a broader immunosuppressive effect .
Efficacy in Arthritis Models
This compound has been evaluated in two prominent rodent models of arthritis:
- Antibody-Induced Arthritis (AIA) : In this model, oral administration of this compound resulted in a significant reduction in clinical scores compared to vehicle controls. The compound also lowered pro-inflammatory cytokine mRNA levels in affected joints .
- Collagen-Induced Arthritis (CIA) : Similar results were observed, with treated mice exhibiting reduced inflammation and bone destruction. Histopathological analyses showed marked protection against joint damage, affirming the potential of this compound as a disease-modifying antirheumatic drug (DMARD) .
Summary of Biological Activity
The following table summarizes the key findings from various studies on the biological activity of this compound:
Clinical Trials and Applications
This compound reached clinical phase II trials for moderate to severe psoriasis but was discontinued due to hepatotoxicity concerns . Despite this setback, its role as an LFA-1 antagonist remains a focal point for further research into integrin-targeting therapies.
Propriétés
IUPAC Name |
5-[[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]methyl]thiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N4O4S/c1-30-25(36)32(20-8-18(27)7-19(28)9-20)24(35)26(30)14-31(11-21-6-17(13-37-21)23(33)34)12-22(26)16-4-2-15(10-29)3-5-16/h2-9,13,22H,11-12,14H2,1H3,(H,33,34)/t22-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNKJLOEGWSJGI-BKMJKUGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
509083-77-6 | |
Record name | BMS-587101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509083776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-587101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7E4UQL93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.